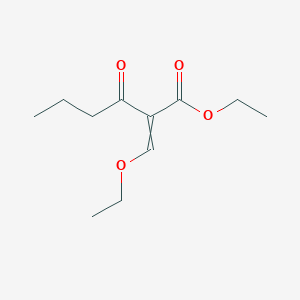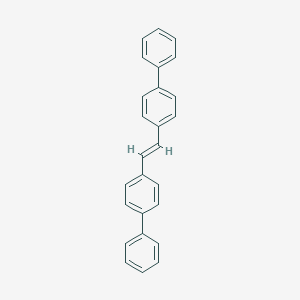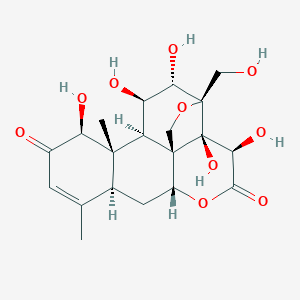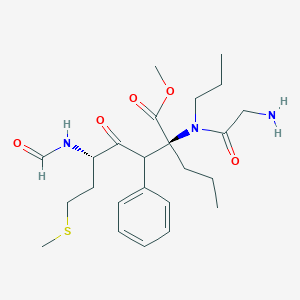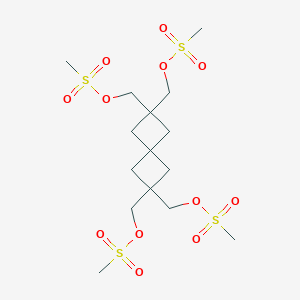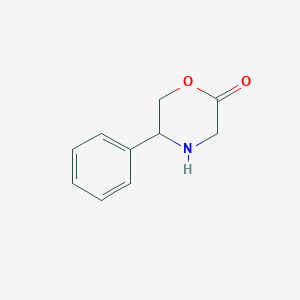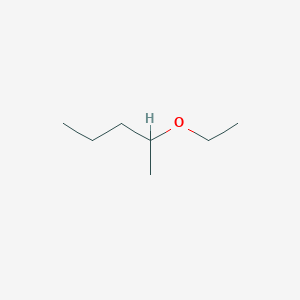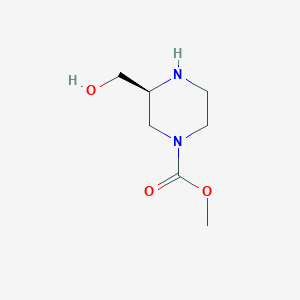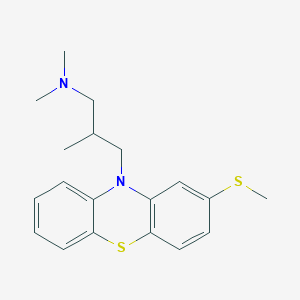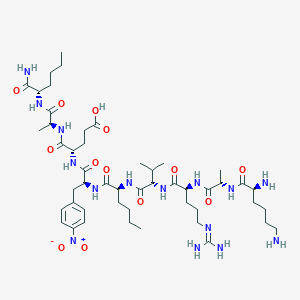
HIV 蛋白酶底物 IV
描述
HIV Protease Substrate IV is a synthetic peptide substrate used in the study of HIV-1 protease activity. HIV-1 protease is an essential enzyme in the life cycle of the human immunodeficiency virus (HIV), responsible for cleaving the viral polyprotein precursors into functional proteins necessary for viral replication and maturation. The substrate is designed to mimic the natural cleavage sites of the viral polyproteins, allowing researchers to study the enzyme’s activity and screen potential inhibitors.
科学研究应用
HIV Protease Substrate IV is widely used in various scientific research fields:
Chemistry: It is used to study the kinetics and mechanism of HIV-1 protease activity.
Biology: Researchers use it to understand the role of HIV-1 protease in the viral life cycle and to identify potential targets for therapeutic intervention.
Medicine: The substrate is crucial in the development and screening of HIV-1 protease inhibitors, which are key components of antiretroviral therapy for HIV/AIDS.
Industry: Pharmaceutical companies use it in the quality control and validation of HIV-1 protease inhibitors.
作用机制
Target of Action
The primary target of the HIV Protease Substrate IV, also known as “Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide”, is the HIV-1 protease (HIV PR) . This enzyme plays a crucial role in the life cycle of the HIV virus, particularly in the proper assembly and maturation of infectious virions . The HIV PR cleaves a viral polyprotein precursor into individual mature proteins, which are essential for the formation of new virions .
Mode of Action
The HIV Protease Substrate IV interacts with its target, the HIV-1 protease, by binding to the enzyme’s active site . This binding inhibits the protease’s ability to cleave the viral polyprotein precursor into individual mature proteins . The compound’s interaction with the HIV PR leads to the inactivation of the enzyme, thereby blocking the formation of mature virion particles .
Biochemical Pathways
The HIV Protease Substrate IV affects the life cycle of the HIV virus by inhibiting the action of the HIV-1 protease . This disruption prevents the cleavage of the viral polyprotein precursor, which is a crucial step in the assembly and maturation of infectious virions . As a result, the production of new virions is blocked, inhibiting the spread of the virus .
Pharmacokinetics
The effectiveness of antiretroviral drugs, including protease inhibitors, is known to be influenced by their pharmacokinetic properties .
Result of Action
The primary result of the action of the HIV Protease Substrate IV is the inhibition of the HIV-1 protease, leading to a block in the formation of mature virion particles . This inhibition disrupts the life cycle of the HIV virus, preventing the spread of the virus .
Action Environment
The action of the HIV Protease Substrate IV can be influenced by various environmental factors. For instance, the presence of mutations in the HIV-1 protease can lead to resistance to protease inhibitors . Additionally, the efficacy of the compound can be affected by the presence of other drugs, as drug-drug interactions can impact the pharmacokinetics of the compound .
生化分析
Biochemical Properties
HIV Protease Substrate IV interacts with the HIV-1 protease, an enzyme that cleaves the viral polyproteins at specific sites to generate mature and infectious virus particles . The interaction between the HIV Protease Substrate IV and the HIV-1 protease is crucial for the replication of the virus .
Cellular Effects
The effects of HIV Protease Substrate IV on cellular processes are primarily related to its role in the replication of the HIV virus. By serving as a substrate for the HIV-1 protease, it contributes to the maturation of the virus, which can then infect other cells .
Molecular Mechanism
The molecular mechanism of HIV Protease Substrate IV involves its interaction with the HIV-1 protease. The HIV-1 protease cleaves the HIV Protease Substrate IV at specific sites, which leads to the maturation of the virus . This process is crucial for the replication of the virus and its ability to infect other cells .
Temporal Effects in Laboratory Settings
The effects of HIV Protease Substrate IV over time in laboratory settings are primarily related to its role in the replication of the HIV virus. As the HIV-1 protease cleaves the HIV Protease Substrate IV, the virus matures and becomes capable of infecting other cells .
Metabolic Pathways
HIV Protease Substrate IV is involved in the life cycle of the HIV virus, specifically in the maturation of the virus . The HIV-1 protease cleaves the HIV Protease Substrate IV at specific sites, which is a crucial step in the replication of the virus .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of HIV Protease Substrate IV typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of HIV Protease Substrate IV follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of advanced purification techniques, such as preparative HPLC, ensures high purity of the final product.
化学反应分析
Types of Reactions: HIV Protease Substrate IV primarily undergoes hydrolysis reactions catalyzed by HIV-1 protease. The enzyme cleaves the peptide bond at specific sites, mimicking the natural cleavage process of viral polyproteins.
Common Reagents and Conditions:
Reagents: HIV-1 protease, buffer solutions (e.g., phosphate buffer), and sometimes inhibitors for comparative studies.
Conditions: The reactions are typically carried out at physiological pH (around 7.4) and temperature (37°C).
Major Products: The primary products of the hydrolysis reaction are smaller peptide fragments resulting from the cleavage of the substrate by HIV-1 protease.
相似化合物的比较
HIV Protease Substrate I: Another synthetic peptide substrate used for studying HIV-1 protease activity.
HIV Protease Substrate II: Similar to Substrate I, but with different amino acid sequences to study various cleavage sites.
HIV Protease Substrate III: Designed to mimic different cleavage sites of HIV-1 polyproteins.
Uniqueness: HIV Protease Substrate IV is unique in its specific amino acid sequence, which closely resembles the natural cleavage sites of HIV-1 polyproteins. This makes it particularly useful for studying the enzyme’s activity and screening potential inhibitors with high specificity and accuracy.
属性
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H83N15O13/c1-7-9-15-33(40(52)67)58-41(68)29(6)57-44(71)36(22-23-38(65)66)60-47(74)37(26-30-18-20-31(21-19-30)64(76)77)62-45(72)34(16-10-8-2)61-48(75)39(27(3)4)63-46(73)35(17-13-25-55-49(53)54)59-42(69)28(5)56-43(70)32(51)14-11-12-24-50/h18-21,27-29,32-37,39H,7-17,22-26,50-51H2,1-6H3,(H2,52,67)(H,56,70)(H,57,71)(H,58,68)(H,59,69)(H,60,74)(H,61,75)(H,62,72)(H,63,73)(H,65,66)(H4,53,54,55)/t28-,29-,32-,33-,34-,35-,36-,37-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGGTDHEIUOPEB-WBMHOGBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H83N15O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80580456 | |
| Record name | L-Lysyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-norleucyl-4-nitro-L-phenylalanyl-L-alpha-glutamyl-L-alanyl-L-norleucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80580456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1090.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128340-47-6 | |
| Record name | L-Lysyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-norleucyl-4-nitro-L-phenylalanyl-L-alpha-glutamyl-L-alanyl-L-norleucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80580456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


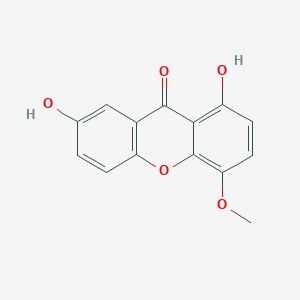

![7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B162223.png)
